molecular formula C10H12N4O4 B1681241 Cndac CAS No. 135598-68-4

Cndac

Numéro de catalogue B1681241
Numéro CAS: 135598-68-4
Poids moléculaire: 252.23 g/mol
Clé InChI: DCYBPMFXJCWXNB-JWIUVKOKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

CNDAC (2’-C-cyano-2’-deoxy-1-β-D-arabino-pentofuranosyl-cytosine, DFP10917) and its orally bioavailable prodrug, sapacitabine, are undergoing clinical trials for hematologic malignancies and solid tumors . The unique action mechanism of inducing DNA strand breaks distinguishes CNDAC from other deoxycytidine analogs .


Synthesis Analysis

The synthesis of CNDAC involves the phosphorylation to the triphosphate and its incorporation into DNA . The instability of the analogue induces a β-elimination rearrangement that results in the transformation of the analogue to CNddC, a de facto 3’-terminus DNA chain terminator .


Molecular Structure Analysis

CNDAC is a pyrimidine 2’-deoxyribonucleoside that is 2’-deoxycytidine having a cyano group in the 2’-position . It is the active metabolite of the anti-cancer drug, sapacitabine .


Chemical Reactions Analysis

CNDAC causes a single strand break which is converted to a double strand break after DNA replication . This lesion requires homologous recombination (HR) for repair .


Physical And Chemical Properties Analysis

CNDAC has the molecular formula C10H12N4O4 . More detailed physical and chemical properties are not available in the retrieved data.

Applications De Recherche Scientifique

Cndac, or 2’-C-cyano-2’-deoxy-1-β-D-arabino-pentofuranosyl-cytosine, is a novel cytosine analogue with a unique mechanism of action . It’s currently being evaluated in clinical trials for various medical conditions, particularly in the field of oncology . Here are some applications of Cndac in scientific research:

  • Cancer Research

    • Cndac is undergoing clinical trials for hematologic malignancies and solid tumors . Its unique action mechanism of inducing DNA strand breaks distinguishes it from other deoxycytidine analogs .
    • In the context of cancer research, Cndac is combined with chemotherapeutic agents targeting distinct DNA damage repair pathways that are currently in clinical use . The ability of each agent to decrease proliferative potential is determined by clonogenic assays .
    • The results of these studies provide mechanistic rationales for combining Cndac with other active drugs .
  • DNA Strand Breaks Research

    • Cndac is used in research related to DNA strand breaks . It’s known to induce DNA strand breaks, distinguishing it from other deoxycytidine analogs .
    • In this field, Cndac is combined with other agents at fixed concentration ratios . The clonogenicity is quantitated by median effect analysis, and a combination index is calculated .
    • The results of these studies provide insights into the mechanisms of DNA strand breaks and the potential therapeutic applications of Cndac .
  • Hematologic Malignancies Research

    • Cndac is being evaluated in Phase II clinical trials for acute myeloid leukemia (AML) and myelodysplastic syndrome .
    • In this context, resistance to Cndac in AML sublines was found to be driven by DCK (deoxycytidine kinase), which catalyzes the initial nucleoside phosphorylation .
    • These studies provide insights into the mechanisms of resistance to Cndac and potential strategies for overcoming this resistance .
  • Solid Tumors Research

    • Cndac is also being evaluated for its efficacy in treating solid tumors .
    • The unique action mechanism of Cndac, inducing DNA strand breaks, distinguishes it from other deoxycytidine analogs .
    • The results of these studies provide insights into the potential therapeutic applications of Cndac in treating solid tumors .
  • Acute Myeloid Leukemia (AML) Research

    • Cndac is being evaluated in Phase II clinical trials for AML .
    • In this context, resistance to Cndac in AML sublines was found to be driven by DCK (deoxycytidine kinase), which catalyzes the initial nucleoside phosphorylation .
    • These studies provide insights into the mechanisms of resistance to Cndac and potential strategies for overcoming this resistance .
  • Myelodysplastic Syndrome Research

    • Cndac is being evaluated in Phase II clinical trials for myelodysplastic syndrome .
    • In this context, resistance to Cndac was found to be driven by DCK (deoxycytidine kinase), which catalyzes the initial nucleoside phosphorylation .
    • These studies provide insights into the mechanisms of resistance to Cndac and potential strategies for overcoming this resistance .
  • Mechanism-Based Drug Combinations

    • Cndac is being explored in combination with chemotherapeutic agents targeting distinct DNA damage repair pathways .
    • The c-Abl kinase inhibitor imatinib had synergy with Cndac in HCT116 cells, regardless of p53 status . Inhibitors of PARP1 that interfere with homologous recombination (HR) repair or base excision repair (BER) and agents such as temozolomide that cause DNA damage repaired by the BER pathway were also synergistic with CNDAC .
    • This study provides mechanistic rationales for combining Cndac with other active drugs .
  • Intrinsic and Acquired Nucleoside Analogue Resistance Research

    • Although Cndac was anticipated to inhibit SAMHD1, SAMHD1 mediated intrinsic Cndac resistance in leukaemia cells .
    • SAMHD1 depletion increased Cndac triphosphate (CNDAC-TP) levels and Cndac toxicity .
    • In 24 Cndac-adapted acute myeloid leukaemia (AML) sublines, resistance was driven by DCK (catalyses initial nucleoside phosphorylation) .
  • DNA Double-Strand Breaks Research

    • After phosphorylation to the triphosphate and its incorporation into DNA, the instability of the analogue induces a β-elimination rearrangement that results in the transformation of the analogue to CNddC, a de facto 3′-terminus DNA chain terminator .
    • This unique mechanism of action distinguishes Cndac from other deoxycytidine analogs .
  • Cndac is being explored in combination with chemotherapeutic agents targeting distinct DNA damage repair pathways .
  • The c-Abl kinase inhibitor imatinib had synergy with Cndac in HCT116 cells, regardless of p53 status . Inhibitors of PARP1 that interfere with homologous recombination (HR) repair or base excision repair (BER) and agents such as temozolomide that cause DNA damage repaired by the BER pathway were also synergistic with CNDAC .
  • This study provides mechanistic rationales for combining Cndac with other active drugs .
  • Although Cndac was anticipated to inhibit SAMHD1, SAMHD1 mediated intrinsic Cndac resistance in leukaemia cells .
  • SAMHD1 depletion increased Cndac triphosphate (CNDAC-TP) levels and Cndac toxicity .
  • Enzymatic assays and crystallisation studies confirmed CNDAC-TP to be a SAMHD1 substrate .
  • After phosphorylation to the triphosphate and its incorporation into DNA, the instability of the analogue induces a β-elimination rearrangement that results in the transformation of the analogue to CNddC, a de facto 3′-terminus DNA chain terminator .
  • This unique mechanism of action distinguishes Cndac from other deoxycytidine analogs .

Safety And Hazards

According to the safety data sheet, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

Propriétés

IUPAC Name

(2R,3S,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-2,5-6,8-9,15-16H,4H2,(H2,12,13,17)/t5-,6+,8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYBPMFXJCWXNB-JWIUVKOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30159474
Record name CNDAC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cndac

CAS RN

135598-68-4
Record name CNDAC
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135598684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-cyano-2'-deoxy-1-(beta-D-arabinofuranosyl)cytosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11667
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CNDAC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RADGOCITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00M634HD2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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